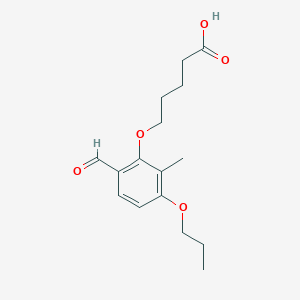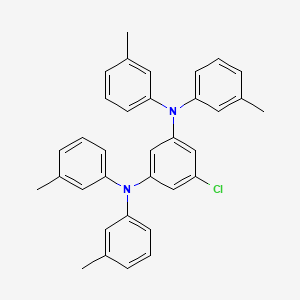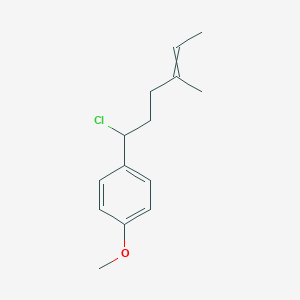
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 1-chloro-4-methylhex-4-en-1-yl group and a methoxy group
Preparation Methods
The synthesis of 1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzene and 1-chloro-4-methylhex-4-en-1-yl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include Lewis acids such as aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions employed.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methylbenzene: This compound is similar in structure but lacks the methoxy group, which can lead to differences in chemical reactivity and biological activity.
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-hydroxybenzene: This compound features a hydroxyl group instead of a methoxy group, which can influence its solubility and interactions with biological molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
651332-17-1 |
|---|---|
Molecular Formula |
C14H19ClO |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
1-(1-chloro-4-methylhex-4-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H19ClO/c1-4-11(2)5-10-14(15)12-6-8-13(16-3)9-7-12/h4,6-9,14H,5,10H2,1-3H3 |
InChI Key |
JVILXQIKPFTBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCC(C1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)

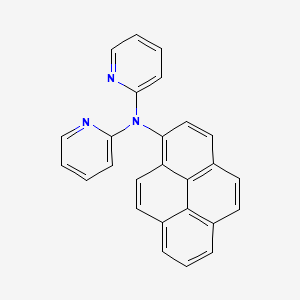

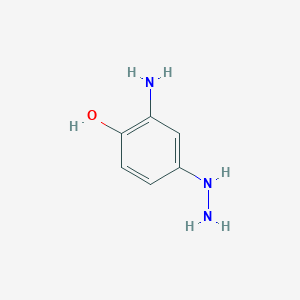
![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)

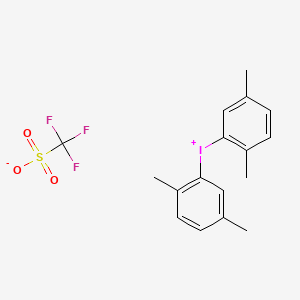
![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
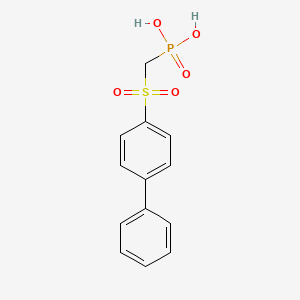
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)

